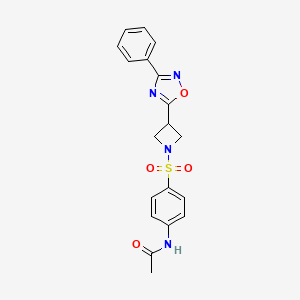

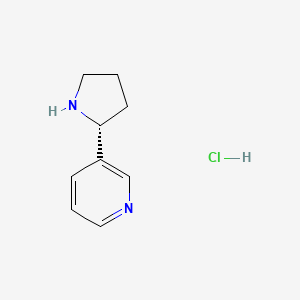

![molecular formula C11H14N2O2 B2923643 2-(3-oxobutan-2-yl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one CAS No. 2097873-16-8](/img/structure/B2923643.png)

2-(3-oxobutan-2-yl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyridazin-3(2H)-ones are a class of compounds that have attracted the attention of medicinal chemists due to their diverse pharmacological activities . They are heterocycles that contain two adjacent nitrogen atoms .

Synthesis Analysis

The most common synthesis of pyridazin-3(2H)-ones involves the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .Molecular Structure Analysis

Pyridazin-3(2H)-ones are derivatives of pyridazine which contain nitrogen atoms at positions 1 and 2 in the ring along with a keto functionality .Chemical Reactions Analysis

Pyridazin-3(2H)-ones can be functionalized at various ring positions, making them an attractive synthetic building block for designing and synthesis of new drugs .Applications De Recherche Scientifique

Cyclopenta[b]pyrroles Synthesis and Mechanistic Studies

Cyclopenta[b]pyrroles are synthesized through reactions involving cyclobutanone, leading to derivatizations into hydrazones and oximes. This process, which involves a tandem cycloaddition/cycloreversion/ring rearrangement reaction, showcases the versatility of cyclobutane derivatives in synthesizing complex heterocyclic compounds (Ye et al., 2010). This study highlights the potential for similar synthetic strategies in the creation of cyclopenta[c]pyridazinone derivatives.

Microwave-Assisted Synthesis of Pyridazines

The synthesis of pyridazines, including those substituted at the 3,6-position, can be significantly accelerated under microwave conditions, demonstrating the efficiency of modern synthetic methods in producing heterocyclic compounds. This approach could be applicable to the synthesis of cyclopenta[c]pyridazin-3-one derivatives by facilitating the cycloaddition of ketones and aldehydes to appropriate precursors (Hoogenboom et al., 2006).

Biological Activities of Oxetane-Containing Compounds

Research on oxetane-containing compounds (OCCs) indicates a wide range of biological activities, including antineoplastic, antiviral, and antifungal effects. These findings suggest that cyclopenta[c]pyridazin-3-one derivatives could also exhibit significant biological activities, making them potential candidates for pharmacophore development (Vil’ et al., 2019).

Gold(I)-Catalyzed Intermolecular [2+2] Cycloadditions

The efficiency of gold(I)-catalyzed intermolecular [2+2] cycloadditions in synthesizing highly substituted cyclobutane derivatives with complete regio- and stereocontrol offers insights into the synthesis of complex structures. Such catalytic processes could potentially be applied to the synthesis of cyclopenta[c]pyridazin-3-one derivatives, offering a pathway to structurally diverse and complex molecules (Faustino et al., 2012).

Orientations Futures

Propriétés

IUPAC Name |

2-(3-oxobutan-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-7(8(2)14)13-11(15)6-9-4-3-5-10(9)12-13/h6-7H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDWRMTQJHBMTCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C)N1C(=O)C=C2CCCC2=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-oxobutan-2-yl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

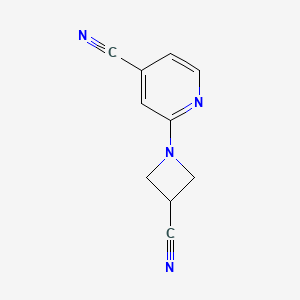

![2-((4-methyl-1H-benzo[d]imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone hydrochloride](/img/structure/B2923567.png)

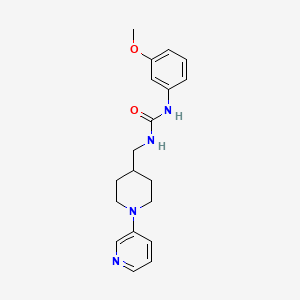

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)benzamide](/img/structure/B2923568.png)

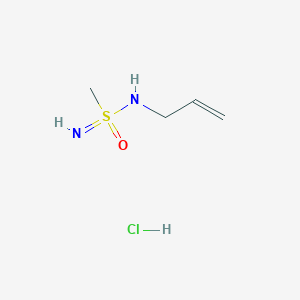

![5-[1-[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl]piperidin-2-yl]-N,1-dimethylpyrrole-2-carboxamide](/img/structure/B2923569.png)

![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-morpholinoethanone](/img/structure/B2923571.png)

![N-(2,5-dimethylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2923572.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2923580.png)

![1-(4-Fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B2923581.png)